2-(2-ethylbutanoyl)-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
The compound 2-(2-ethylbutanoyl)-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spiro-fused β-carboline-indole hybrid. Its structure features:
- A β-carboline core (tetrahydro-pyrido[3,4-b]indole).
- A spiro-linked indolin-2-one moiety.
- A 2-ethylbutanoyl substituent at position 2 of the β-carboline.
- A methyl group at position 6 of the β-carboline.
This scaffold is structurally complex, combining the planar aromaticity of β-carboline with the spirocyclic indolinone system, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C25H27N3O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2'-(2-ethylbutanoyl)-6'-methylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C25H27N3O2/c1-4-16(5-2)23(29)28-13-12-17-18-14-15(3)10-11-20(18)26-22(17)25(28)19-8-6-7-9-21(19)27-24(25)30/h6-11,14,16,26H,4-5,12-13H2,1-3H3,(H,27,30) |
InChI Key |
JPCIDDGBAXZVFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=C2C=C(C=C5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
*Estimated based on analogous structures.
Key Observations:
Substituent Effects: The target compound’s 2-ethylbutanoyl group (branched acyl chain) likely enhances lipophilicity compared to shorter chains (e.g., methylbutanoyl in ) or polar groups (e.g., hydroxyl in ). The 6-methyl substituent on the β-carboline core may sterically hinder interactions compared to electron-withdrawing groups (e.g., bromine in ).
Spiro System :
- The spiro[indole-3,1'-β-carboline] architecture is shared with and , but absent in simpler β-carbolines like . This fusion may confer rigidity, affecting binding to biological targets.
Activity Trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
